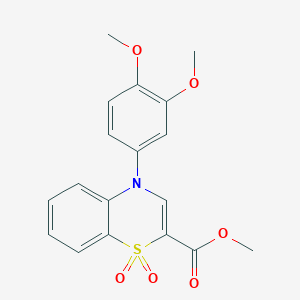
methyl 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a carboxylate group and substituted with a 3,4-dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the carboxylate and dimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Preparation of Benzothiazine Core: The benzothiazine core can be synthesized by reacting 2-aminobenzenesulfonamide with trimethyl orthoacetate.
Introduction of Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the benzothiazine core with the 3,4-dimethoxyphenyl group, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Benzothiazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other similar compounds in the benzothiazine family:
1,2,4-Benzothiadiazine-1,1-dioxide: Similar in structure but lacks the dimethoxyphenyl group, leading to different biological activities.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These derivatives have been studied for their PI3Kδ inhibitory activity, showing different selectivity and potency compared to the compound .
Thiazole Derivatives: Compounds with a thiazole ring exhibit diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17NO6S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO6S/c1-23-14-9-8-12(10-15(14)24-2)19-11-17(18(20)25-3)26(21,22)16-7-5-4-6-13(16)19/h4-11H,1-3H3 |
InChI Key |
NNCSAAWOSXKEHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















